3-(Cyclopropylamino)acrylic acid

Description

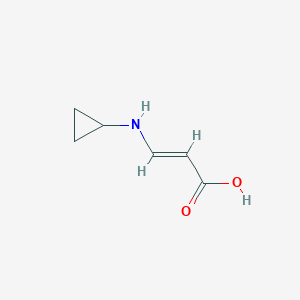

3-(Cyclopropylamino)acrylic acid (IUPAC name: (E)-3-(cyclopropylamino)prop-2-enoic acid) is an organic compound with the molecular formula C₆H₉NO₂. Its structure features a cyclopropylamino group attached to an α,β-unsaturated carboxylic acid backbone. Key identifiers include:

- SMILES: C1CC1N/C=C/C(=O)O

- InChIKey: RMBZGFRPRFOSCD-ONEGZZNKSA-N

- Collision Cross-Section (CCS): Ranges from 126.1 Ų ([M+H]⁺) to 136.3 Ų ([M+Na]⁺) .

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for quinolone antibiotics (e.g., Ozenoxacin) .

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

(E)-3-(cyclopropylamino)prop-2-enoic acid |

InChI |

InChI=1S/C6H9NO2/c8-6(9)3-4-7-5-1-2-5/h3-5,7H,1-2H2,(H,8,9)/b4-3+ |

InChI Key |

RMBZGFRPRFOSCD-ONEGZZNKSA-N |

Isomeric SMILES |

C1CC1N/C=C/C(=O)O |

Canonical SMILES |

C1CC1NC=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Coupling with Cyclopropylamine

A widely employed method involves the use of carbodiimide coupling agents to facilitate the reaction between cyclopropylamine and acrylic acid derivatives. This approach is exemplified by a study in which 4-formylbenzoic acid was converted to its methyl ester, followed by condensation with 3-methoxyphenylacetic acid to yield a precursor. Subsequent reaction with cyclopropylamine in the presence of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) produced the target compound in 91.53% yield.

The mechanism involves activation of the carboxylic acid group by EDCI, forming an active ester intermediate that reacts with cyclopropylamine. Triethylamine (TEA) serves as a base to neutralize HCl generated during the reaction. Key advantages of this method include high efficiency and compatibility with sensitive functional groups. However, the requirement for anhydrous conditions and the cost of coupling agents may limit scalability.

Reaction Conditions and Optimization

Optimizing reaction parameters is critical for maximizing efficiency and yield. The table below compares key conditions for the two methods:

The carbodiimide method benefits from mild conditions but requires stoichiometric amounts of coupling agents. In contrast, the substitution method operates at higher temperatures without specialized reagents, making it potentially more cost-effective for large-scale applications.

Industrial-Scale Production Considerations

While laboratory-scale syntheses are well-documented, industrial production faces challenges such as solvent recovery, waste management, and catalytic efficiency. Acrylic acid, a precursor, is industrially produced via propylene oxidation, but adapting this process for this compound would require introducing the cyclopropylamino group at high temperatures and pressures. Continuous-flow reactors and heterogeneous catalysts (e.g., zeolites) could mitigate these issues, though no direct studies on this compound’s industrial synthesis are available.

Comparative Analysis of Preparation Methods

The carbodiimide-mediated coupling offers superior yields and precision, making it ideal for research settings. However, its reliance on expensive reagents and sensitive conditions renders it less suitable for industrial use. Conversely, nucleophilic substitution provides a simpler, albeit less characterized, pathway that could be optimized for scalability. Future research should explore hybrid approaches, such as enzymatic catalysis or photochemical activation, to bridge this gap.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylamino)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

3-(Cyclopropylamino)acrylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)acrylic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Ethyl 3-(Cyclopropylamino)acrylate Derivatives

- Example: Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate (CAS: 103877-38-9). Molecular Formula: C₁₆H₁₇Cl₂NO₃. Key Differences:

- Esterification of the carboxylic acid group enhances lipophilicity, improving membrane permeability for prodrug applications .

- The addition of a dichloromethylbenzoyl moiety introduces steric bulk and electron-withdrawing effects, which stabilize intermediates during quinolone synthesis .

Fluorinated Analogues

- Example: 3-(Cyclopropylamino)-4,4,4-trifluorobutanoic acid (CAS: 1551240-35-7). Molecular Formula: C₇H₁₀F₃NO₂. Key Differences:

- Replacement of the acrylic acid’s α,β-unsaturated system with a trifluorobutanoic acid chain increases metabolic stability due to fluorine’s electronegativity .

- Higher molecular weight (197.16 g/mol) and altered acidity (pKa ~2.5–3.5) compared to the parent compound .

Aromatic Substituted Derivatives

Heterocyclic Derivatives

- Example: 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid (CAS: 1119449-70-5). Molecular Formula: C₁₀H₁₃N₃O₄S. Key Differences:

Physicochemical and Pharmacological Contrasts

| Property | 3-(Cyclopropylamino)acrylic Acid | Ethyl Ester Derivative | Trifluorobutanoic Analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | 127.06 | 342.22 | 197.16 |

| Solubility | Moderate (polar solvents) | Low (non-polar solvents) | High (due to fluorine) |

| Biological Role | Intermediate | Prodrug | Metabolic stabilizer |

| Key Applications | Antibiotic synthesis | Ozenoxacin production | Specialty pharmaceuticals |

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 3-(Cyclopropylamino)acrylic acid derivatives?

- Methodological Answer : The synthesis typically involves multi-step routes, including cyclopropane ring formation and amino-acrylic acid coupling. Key considerations include:

- Protecting Groups : Use of tert-butyloxycarbonyl (Boc) or other groups to prevent unwanted side reactions during amino group functionalization .

- Reaction Conditions : Temperature control (e.g., low temperatures for cyclopropane stability) and catalysts (e.g., palladium for cross-coupling reactions). Solvent selection (e.g., dichloromethane or THF) impacts yield and purity .

- Purification : Column chromatography or recrystallization to isolate the target compound from byproducts .

Q. How can spectroscopic techniques characterize this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm cyclopropyl group integration (e.g., characteristic shifts at δ 0.5–1.5 ppm) and acrylic acid backbone geometry (E/Z isomerism via coupling constants) .

- IR Spectroscopy : Stretching vibrations for carboxylic acid (-COOH, ~1700 cm) and amine (-NH, ~3300 cm) groups validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns for structural confirmation .

Q. What are the standard protocols for assessing the compound’s stability under laboratory conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to varying pH, temperature (e.g., 40°C), and humidity (75% RH) over 1–4 weeks. Monitor degradation via HPLC or TLC .

- Light Sensitivity : Store aliquots in amber vials under UV/vis light and compare degradation rates with controls using spectrophotometry .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral this compound derivatives?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral catalysts like bifunctional quaternary ammonium-carbamide catalysts in Morita-Baylis-Hillman (MBH) reactions to achieve high enantiomeric excess (e.g., >90% ee) .

- Crystallographic Validation : X-ray diffraction of co-crystals with target enzymes (e.g., carbapenemases) confirms stereochemical binding preferences .

- Dynamic Kinetic Resolution : Optimize reaction kinetics to favor one enantiomer through temperature-controlled equilibria .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Profiling : Compare compound stability in plasma (in vitro) vs. liver microsomes (in vivo) to identify rapid degradation pathways .

- Dosage Adjustments : Use pharmacokinetic models (e.g., compartmental analysis) to correlate effective in vitro concentrations with achievable in vivo doses .

- Off-Target Screening : Employ kinase profiling panels or proteome-wide assays to identify unintended interactions that may mask efficacy .

Q. How can computational methods optimize reaction pathways for novel derivatives?

- Methodological Answer :

- Retrosynthesis Planning : Tools like Pistachio or Reaxys databases predict feasible routes using known reactions involving cyclopropane and acrylic acid precursors .

- DFT Calculations : Model transition states to identify energy barriers for key steps (e.g., cyclopropane ring opening) and guide catalyst selection .

- Machine Learning : Train models on reaction yield datasets to predict optimal conditions (solvent, catalyst, temperature) for new derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.